molecular formula C12H15NO2 B7808002 N-cyclopentyl-3-hydroxybenzamide

N-cyclopentyl-3-hydroxybenzamide

Cat. No.: B7808002
M. Wt: 205.25 g/mol
InChI Key: FXLPXIGIQZTRHJ-UHFFFAOYSA-N
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Description

N-cyclopentyl-3-hydroxybenzamide is a substituted benzamide derivative characterized by a hydroxy group at the 3-position of the benzamide ring and a cyclopentyl group attached to the amide nitrogen. The hydroxy group at the 3-position likely enhances hydrogen-bonding capacity, influencing solubility and reactivity, while the cyclopentyl substituent introduces steric bulk, which may modulate interactions in catalytic or biological systems.

Properties

IUPAC Name

N-cyclopentyl-3-hydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c14-11-7-3-4-9(8-11)12(15)13-10-5-1-2-6-10/h3-4,7-8,10,14H,1-2,5-6H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXLPXIGIQZTRHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=CC(=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: N-cyclopentyl-3-hydroxybenzamide is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: The compound has been studied for its potential biological activities, including anti-inflammatory and antioxidant properties. Medicine: It is being investigated for its therapeutic potential in treating various diseases, such as cancer and neurodegenerative disorders. Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-cyclopentyl-3-hydroxybenzamide exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological activities. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on the Benzamide Ring

  • Electronic Effects: 3-hydroxy vs. 3-methyl/3-chloro: The hydroxy group is electron-donating (via resonance when deprotonated), enhancing electrophilic substitution reactivity. In contrast, 3-methyl (electron-donating via induction) and 3-chloro (electron-withdrawing) exhibit opposing electronic profiles .
  • Crystallographic Behavior: 3-Chloro-N-phenylbenzamide crystallizes in a monoclinic system (space group P21/c) with distinct packing influenced by Cl···π interactions . Similar studies on N-cyclopentyl-3-hydroxybenzamide could reveal hydrogen-bonded networks due to the hydroxy group.

Amide Substituent Influence

  • Steric and Coordination Properties :
    • Cyclopentyl vs. 2-hydroxy-1,1-dimethylethyl : The cyclopentyl group imposes greater steric hindrance compared to the smaller, flexible 2-hydroxy-1,1-dimethylethyl group, which possesses an N,O-bidentate motif suitable for metal coordination in catalysis .
    • Phenyl vs. 3-methoxyphenyl : Aromatic amide substituents (e.g., phenyl) enable π-π stacking, while methoxy groups introduce additional hydrogen-bond acceptors .

Research Implications and Gaps

  • Catalytic Applications : The hydroxy group in this compound could serve as a directing group in transition-metal-catalyzed C–H activation, similar to N,O-bidentate systems in .
  • Biological Relevance : Substituted benzamides are explored as enzyme inhibitors or antimicrobial agents; the hydroxy group may enhance binding to biological targets via hydrogen bonding.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-cyclopentyl-3-hydroxybenzamide
Reactant of Route 2
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